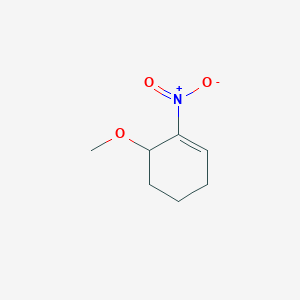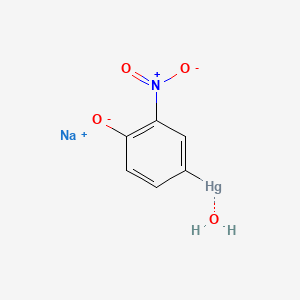![molecular formula C13H18O5 B14658974 Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1) CAS No. 51432-60-1](/img/structure/B14658974.png)
Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with the molecular formula C14H20O5. This compound is a derivative of benzoic acid, featuring a dioxolane ring substituted with a methanol group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the esterification of benzoic acid with [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzoic acid and [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The dioxolane ring and methanol group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with similar chemical properties.
Benzyl alcohol: Contains a benzene ring with an alcohol group.
Benzaldehyde: Features a benzene ring with an aldehyde group.
Uniqueness
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
51432-60-1 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-6(2)8-4-5(3-7)9-6/h1-5H,(H,8,9);5,7H,3-4H2,1-2H3/t;5-/m.1/s1 |
InChI Key |
QJPNOFXMYXZVHD-QDXATWJZSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)CO)C.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1(OCC(O1)CO)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
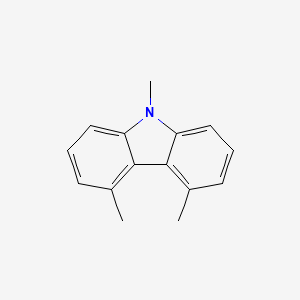


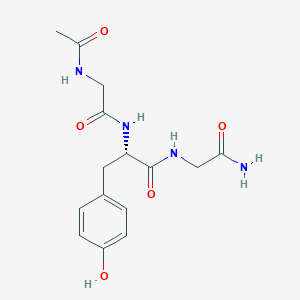

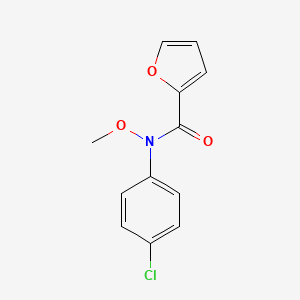
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
